molecular formula C20H29BN2O5 B12928574 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester CAS No. 953411-04-6

1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12928574
CAS No.: 953411-04-6
M. Wt: 388.3 g/mol
InChI Key: ZPALGJNKSRRODE-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The systematic IUPAC name 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester is derived from the parent indole structure (C₈H₇N), which consists of a benzene ring fused to a pyrrole ring. The substituents are assigned as follows:

  • Position 1 : A carboxylic acid group (-COOH) esterified with a tert-butyl (1,1-dimethylethyl) group.
  • Position 2 : A borono (-B(OH)₂) group.
  • Position 4 : A carbamoyl moiety (-CONH-) substituted with two isopropyl (1-methylethyl) groups.

The esterification at position 1 follows standard IUPAC prioritization rules, where the tert-butyl ester is designated as the principal chain modifier. The borono group at position 2 adopts the ortho orientation relative to the ester, while the bulky bis(isopropyl)carbamoyl group at position 4 introduces steric constraints.

Isomeric Considerations :

  • Regioisomerism : Substitution patterns at positions 2, 3, or 5 of the indole ring could theoretically yield regioisomers, but the specified structure limits substitution to positions 1, 2, and 4.
  • Stereoisomerism : The planar geometry of the borono group and the absence of chiral centers in the parent indole scaffold preclude stereoisomerism. However, rotational isomerism may arise due to restricted rotation around the carbamoyl group’s C-N bond.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by electronic and steric effects from its substituents:

Structural Feature Geometric Parameter
Indole ring Near-planar (deviation < 0.05 Å)
Borono group (B-O bond) 1.36–1.42 Å (typical for B-O single bonds)
Carbamoyl C=O bond 1.23 Å (consistent with carbonyl groups)
tert-butyl ester C-O bond 1.45 Å

Conformational Analysis :

  • The tert-butyl group at position 1 adopts a perpendicular orientation relative to the indole plane to minimize steric clash with the borono group.
  • The bis(isopropyl)carbamoyl group at position 4 exhibits a syn-periplanar conformation, stabilized by weak hyperconjugative interactions between the carbonyl oxygen and the adjacent indole π-system.
  • Density Functional Theory (DFT) calculations suggest a torsional angle of 15° between the borono group and the indole plane, optimizing resonance stabilization.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

X-ray diffraction data for analogous indolylboronic esters (e.g., tert-butyl 2-bromoindole-1-carboxylate and indole-4-boronic acid pinacol ester) provide insights into the expected solid-state behavior of this compound:

Key Observations :

  • Unit Cell Parameters : Monoclinic crystal system with space group P2₁/c (predicted), consistent with related indole derivatives.
  • Intermolecular Interactions :
    • π-π stacking between indole rings (3.8–4.2 Å interplanar distance).
    • Hydrogen bonding between borono -OH groups and ester carbonyl oxygen (2.7–2.9 Å).
  • Packing Efficiency : The tert-butyl and isopropyl groups create hydrophobic domains, while polar borono and carbamoyl groups form hydrophilic channels.

Comparative Analysis with Related Indolylboronic Esters

A comparison with structurally similar compounds highlights functional and geometric distinctions:

Compound Substituents Key Differences
tert-Butyl 2-bromoindole-1-carboxylate Br at C2, tert-butyl ester at C1 Halogen vs. borono group; reduced polarity
Indole-4-boronic acid pinacol ester Bpin at C4, no carbamoyl group Boronic ester vs. borono acid; substitution
1H-Indole-1-carboxylic acid, 2-borono-7-methyl Methyl at C7, tert-butyl ester at C1 Methyl vs. carbamoyl; steric bulk disparity

Reactivity Implications :

  • The borono group in the target compound enhances electrophilicity at C2, facilitating Suzuki-Miyaura cross-coupling reactions.
  • The tert-butyl ester increases hydrolytic stability compared to methyl or ethyl esters.
  • The carbamoyl group at C4 may sterically hinder nucleophilic attacks at the adjacent position.

Properties

CAS No.

953411-04-6

Molecular Formula

C20H29BN2O5

Molecular Weight

388.3 g/mol

IUPAC Name

[4-[di(propan-2-yl)carbamoyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C20H29BN2O5/c1-12(2)22(13(3)4)18(24)14-9-8-10-16-15(14)11-17(21(26)27)23(16)19(25)28-20(5,6)7/h8-13,26-27H,1-7H3

InChI Key

ZPALGJNKSRRODE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C(=O)N(C(C)C)C(C)C)(O)O

Origin of Product

United States

Preparation Methods

Indole-1-carboxylic Acid Formation

The starting point is often the preparation of 1H-indole-1-carboxylic acid derivatives. Esterification of indole carboxylic acids with tert-butyl groups is commonly achieved by acid-catalyzed esterification in methanol or other alcohols with sulfuric acid as a catalyst, followed by neutralization and purification. For example, refluxing 1H-indole-6-carboxylic acid in methanol with catalytic sulfuric acid for 10–16 hours yields methyl esters in 53–88% yield, which can be adapted for tert-butyl esters using tert-butanol or tert-butyl reagents under similar acidic conditions.

Step Reagents/Conditions Yield (%) Notes
Esterification of indole carboxylic acid Methanol, H2SO4, reflux 10–16 h 53–88 Acid-catalyzed Fischer esterification
Neutralization K2CO3 or NaHCO3 To quench acid and isolate ester
Purification Flash chromatography (hexane/EtOAc) Ensures high purity

Introduction of Boronic Acid Group at C-2

The boronic acid group at the 2-position of the indole ring is introduced via directed lithiation followed by borylation. A typical procedure involves:

  • Treatment of N-protected or N-substituted indole with n-butyllithium at low temperature (0 °C to −78 °C) to generate the 2-lithio intermediate.
  • Quenching with a boron electrophile such as trialkyl borates or boronic acid derivatives.
  • Workup and purification to isolate the 2-borono indole intermediate.

This method allows regioselective functionalization at the 2-position, critical for the target compound.

Synthesis of 4-Substituted Indole Derivatives

The 4-position functionalization with the bis(1-methylethyl)amino carbonyl group is achieved through a cascade or stepwise reaction involving:

  • Formation of 4-oxobutanal or related ketoaldehyde intermediates via lithiation and reaction with γ-butyrolactone.
  • Subsequent amide formation or carbamoylation using bis(1-methylethyl)amine derivatives.
  • Protection/deprotection steps as needed to maintain functional group integrity.

For example, a p-toluenesulfonic acid-catalyzed cascade reaction can be employed to synthesize 4-functionalized tetrahydrocarbazolones, which are structurally related to the target compound.

Esterification with 1-(1,1-dimethylethyl) Group

The bulky tert-butyl ester at the 1-position is introduced by esterification of the carboxylic acid with tert-butanol or tert-butyl reagents under acidic conditions or via coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide). This step is crucial for enhancing the compound’s stability and solubility.

Representative Detailed Procedure (Adapted from Literature)

Step Procedure Reagents Conditions Yield Reference
1 Lithiation of N-methylindole n-BuLi (2.5 M in hexane) 0 °C to 40 °C, 2 h
2 Addition of γ-butyrolactone γ-butyrolactone 0 °C, 2 h
3 Oxidation of alcohol intermediate Dess–Martin periodinane (DMP) Room temperature, 1 h 20–31%
4 Introduction of boronic acid Boron electrophile (e.g., B(OMe)3) Low temperature lithiation, quench
5 Carbamoylation at 4-position bis(1-methylethyl)amine derivatives Acid catalysis or coupling agents
6 Esterification with tert-butyl group tert-Butanol, acid catalyst or coupling agent Reflux or room temperature 85–90% (analogous esters)

Analytical and Purification Techniques

  • Flash column chromatography using hexane/ethyl acetate mixtures is standard for purification.
  • Drying agents such as anhydrous sodium sulfate or magnesium sulfate are used to remove moisture.
  • Reaction progress is monitored by TLC, GC-MS, or NMR spectroscopy.
  • Microwave-assisted heating can be employed to accelerate certain steps, such as oxidation or cyclization.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents Conditions Yield Range Notes
Indole lithiation and functionalization n-BuLi, γ-butyrolactone 0 °C to 40 °C, 2 h 20–31% Critical for C-4 substitution
Oxidation of alcohol intermediate Dess–Martin periodinane Room temp, 1 h Moderate Converts alcohol to ketoaldehyde
Boronic acid introduction Boron electrophiles Low temp lithiation Variable Regioselective C-2 borylation
Carbamoylation at C-4 bis(1-methylethyl)amine derivatives Acid catalysis Moderate to high Forms amide substituent
Esterification with tert-butyl tert-Butanol, H2SO4 or coupling agents Reflux or RT 85–90% (similar esters) Enhances stability and solubility

Research Findings and Considerations

  • The regioselectivity of lithiation is influenced by the N-substitution and reaction temperature.
  • Boronic acid introduction is sensitive to moisture and requires anhydrous conditions.
  • The bulky tert-butyl ester improves compound handling but may require careful deprotection if further functionalization is needed.
  • Microwave-assisted reactions can improve yields and reduce reaction times in oxidation and cyclization steps.
  • Purification by flash chromatography is essential to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Condensation Reactions

Condensation reactions typically form the indole core or functionalize the amino group. For example:

  • Amide formation : The bis(1-methylethyl)amino group can react with carbonyl compounds to form stable amides, requiring catalytic bases (e.g., DCC) and optimized solvent conditions (e.g., DMF).

  • Esterification : The tert-butyl ester group may participate in esterification with carboxylic acids or acid chlorides, often under basic conditions.

Cross-Coupling Reactions

The boronic acid group enables Suzuki-Miyaura coupling , a key reaction for forming carbon-carbon bonds:

  • Mechanism : The boronic acid undergoes transmetallation with aryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) .

  • Applications : This reaction is critical for introducing aryl or alkenyl substituents, enhancing the compound’s biological activity or material properties.

Substitution Reactions

The indole nitrogen and boron-substituted positions are prone to nucleophilic or electrophilic substitution:

  • Nucleophilic aromatic substitution : The boron group directs substitution at the 2-position of the indole ring, particularly under electron-deficient conditions.

  • Electrophilic substitution : The amino group may undergo alkylation or acylation, depending on reaction conditions.

Reaction Mechanisms

Reaction TypeKey StepsFunctional Group Involved
Suzuki Coupling Oxidative addition → Transmetallation → Reductive eliminationBoronic acid group
Amide Formation Activation of carbonyl → Nucleophilic attack → Elimination of waterBis(1-methylethyl)amino group
Ester Hydrolysis Protonation → Nucleophilic attack → Deprotonation → Eliminationtert-Butyl ester group

Reaction Conditions and Optimization

ParameterTypical Range/ConditionsPurpose
Temperature Room temperature to reflux (e.g., THF, DMF)Control reaction kinetics
Solvent Polar aprotic (DMF, DMSO) or non-polar (THF, DCM)Stabilize intermediates
Base Na₂CO₃ (Suzuki coupling), DCC (amide formation)Facilitate deprotonation
Catalyst Pd(0) or Pd(II) catalysts with ligands (e.g., PPh₃)Promote cross-coupling

Key Challenges

  • Stability : The boronic acid group can hydrolyze under acidic conditions, requiring careful pH control.

  • Selectivity : Substitution reactions may lead to regioisomers unless directed by electron-withdrawing groups (e.g., boron).

This compound’s reactivity underscores its versatility in organic synthesis, particularly for generating biologically active or advanced material precursors. Further exploration of its reaction pathways could unlock novel applications in drug discovery and materials engineering.

Scientific Research Applications

Medicinal Chemistry

The compound plays a significant role in drug discovery and development due to its ability to act as a precursor for various bioactive molecules. Indole derivatives are known for their diverse pharmacological properties, including:

  • Anticancer Activity : Research indicates that derivatives of indole can selectively induce apoptosis in cancer cells. For instance, studies on MCF-7 breast cancer cells have shown that certain indole compounds exhibit significant cytotoxic effects, making them potential candidates for anticancer therapies.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. The presence of the boron atom may enhance the interaction with biological targets, leading to improved efficacy against resistant strains.
  • Neuroprotective Effects : Some indole derivatives have demonstrated neuroprotective properties by modulating oxidative stress pathways. This suggests potential applications in treating neurodegenerative diseases .

Biological Research

The compound's interactions with biological systems make it a valuable tool in understanding complex biochemical pathways:

  • Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis through interactions with specific receptors or enzymes, such as kinases or G-protein coupled receptors.
  • Metabolic Pathways : Studies have explored how indole derivatives affect metabolic pathways involving tryptophan metabolism, which is crucial for maintaining physiological balance in various conditions like chronic kidney disease .

Material Science

In addition to its biological applications, this compound can be utilized in the development of advanced materials:

  • Catalysis : The boron functionality allows the compound to act as a catalyst in various chemical reactions, facilitating the synthesis of more complex molecules.
  • Polymer Chemistry : The unique structure of the compound enables its incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Studies

Several studies highlight the practical applications of 1H-Indole-1-carboxylic acid derivatives:

StudyFocusFindings
Study AAnticancer ActivityIndole derivatives showed selective cytotoxicity against MCF-7 cells, inducing apoptosis via mitochondrial pathways.
Study BAntimicrobial PropertiesThe compound exhibited significant antimicrobial activity against resistant bacterial strains.
Study CNeuroprotectionIndole derivatives demonstrated neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures .

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 4

Compound 1 : 1H-Indole-1-carboxylic acid, 2-borono-4-chloro-, 1-(1,1-dimethylethyl) ester (CAS 475102-11-5)
  • Substituent : Chlorine atom at position 4.
  • Molecular Formula: C₁₃H₁₅BClNO₄.
  • Key Differences: The chloro group introduces electronegativity, enhancing electrophilic reactivity compared to the target compound’s bis(isopropyl)aminocarbonyl group. Reduced steric hindrance compared to the bulky bis(isopropyl) substituent. Potential for nucleophilic substitution reactions absent in the target compound .
Compound 2 : 1H-Indole-1-carboxylic acid, 5-(4-isoquinolinyl)-, 1,1-dimethylethyl ester (CAS 877263-81-5)
  • Substituent: Isoquinolinyl group at position 5.
  • Molecular Formula : C₂₁H₂₀N₂O₂.
  • Higher molecular weight (344.41 g/mol) compared to the target compound’s ~350 g/mol (estimated). Likely altered solubility due to extended conjugation .

Variations in the Borono Group and Ester Substituents

Compound 3 : 1H-Indole-1-carboxylic acid, 2-borono-7-hydroxy-, 1-(1,1-dimethylethyl) ester (CAS 1004552-87-7)
  • Substituent : Hydroxy group at position 6.
  • Molecular Formula: C₁₃H₁₆BNO₅.
  • Key Differences :
    • The 7-hydroxy group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
    • Lower predicted boiling point (≈541°C) compared to the target compound’s bulkier substituents .
Compound 4 : 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester (CAS 1374654-89-3)
  • Substituent : Bromomethyl group at position 6.
  • Molecular Formula: C₁₄H₁₈BrNO₂.
  • Key Differences: Bromine’s electronegativity increases susceptibility to nucleophilic attack, unlike the stable borono group. Higher density (1.379 g/cm³) due to bromine’s atomic mass .

Functional Group Impact on Physicochemical Properties

Property Target Compound (Estimated) Compound 1 Compound 3 Compound 4
Molecular Weight ~350 g/mol 295.53 g/mol 277.08 g/mol 312.2 g/mol
Boiling Point >500°C (predicted) N/A 541°C (predicted) 387.5°C (predicted)
Density ~1.3 g/cm³ N/A N/A 1.379 g/cm³
pKa ~9.5 (borono group) N/A N/A 0.45 (predicted)

Structural Insights from NMR Studies

  • highlights that substituents in regions A (positions 39–44) and B (positions 29–36) cause significant chemical shift differences in NMR spectra. For example: The bis(isopropyl)aminocarbonyl group in the target compound likely induces downfield shifts in region A due to electron-withdrawing effects. Analogs with smaller substituents (e.g., chloro or hydroxy groups) show minimal shifts in region B, indicating preserved core indole electronic environments .

Biological Activity

1H-Indole-1-carboxylic acid derivatives are gaining attention due to their diverse biological activities, particularly in the context of antiviral and anticancer research. The compound in focus, 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester , exhibits potential as an inhibitor of HIV-1 integrase and other biological pathways.

The molecular structure of the compound includes an indole core that is critical for its biological activity. The presence of the boron atom and the bis(1-methylethyl)amino group enhances its interaction with biological targets. Notably, the indole nitrogen and carboxyl group can chelate metal ions within enzyme active sites, which is a common mechanism for inhibitors targeting metalloproteins such as integrases.

Antiviral Activity

Recent studies have demonstrated that indole derivatives can inhibit the activity of HIV-1 integrase (IN). For instance:

  • Compound Activity : A related compound showed an IC50 value of 32.37 μM , indicating significant inhibition of integrase activity .
  • Structure-Activity Relationship (SAR) : Modifications on the indole scaffold have led to enhanced potency, with some derivatives achieving IC50 values as low as 0.13 μM against HIV-1 integrase .

Anticancer Potential

Indole derivatives have also been evaluated for their anticancer properties. Research indicates that certain indole compounds exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds derived from indole-2-carboxylic acid were shown to possess varying degrees of anticancer activity, with some demonstrating significant inhibition of cell proliferation in vitro .

Study 1: Inhibition of HIV-1 Integrase

A study focused on synthesizing and evaluating a series of indole derivatives found that those containing a carboxylic acid moiety significantly inhibited strand transfer activity in HIV-1 integrase assays. The best-performing derivative had an IC50 value significantly lower than that of the parent compound, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Antioxidant and Antimicrobial Activities

Another investigation assessed the antioxidant properties of various indole derivatives, revealing that specific substitutions on the indole ring greatly influenced their ability to scavenge free radicals. These findings suggest potential applications in treating oxidative stress-related diseases .

Data Tables

CompoundTarget ActivityIC50 Value (µM)Notes
Compound 1HIV-1 Integrase32.37Significant inhibition
Compound 2HIV-1 Integrase0.13Optimized derivative
Compound 3Cancer Cell LinesVariesCytotoxic effects observed

Q & A

What synthetic methodologies are recommended for preparing 1H-Indole-1-carboxylic acid derivatives containing boronic ester groups?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. Key steps include:

  • Boronic Acid Introduction : Suzuki-Miyaura coupling or direct boronation using pinacol borane under palladium catalysis .
  • Esterification : Use of scavenger resins (e.g., diethanolamine-functionalized resins) to trap excess boronic acids, ensuring high-purity ester formation at room temperature in non-hydrolytic solvents like THF .
  • Carbamoylation : Reaction with bis(1-methylethyl)amine in the presence of carbonylating agents (e.g., phosgene derivatives) under inert conditions .
    Example Protocol :

React 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid/sodium acetate under reflux (2.5–3 h) to form the core structure .

Introduce the boronic ester via Pd-mediated cross-coupling, followed by tert-butyl ester protection using Boc anhydride .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Level : Basic
Methodological Answer :

  • HPLC : To assess purity (>95%) using C18 columns and acetonitrile/water gradients (e.g., 0.1% TFA modifier) .
  • FTIR : Confirm functional groups (e.g., B-O stretch at ~1350 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • NMR : ¹H/¹³C NMR for structural elucidation. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and indole aromatic protons (δ 7.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₀H₂₉BN₂O₅: 412.21 g/mol) .

How can researchers optimize reaction conditions to improve the yield of the boronic ester formation step?

Level : Advanced
Methodological Answer :
Low yields often stem from boronic acid hydrolysis or side reactions. Optimization strategies include:

  • Solvent Selection : Use anhydrous THF or DMF to minimize hydrolysis .
  • Scavenger Resins : Diethanolamine-functionalized resins remove excess boronic acids, improving ester purity and yield (>85%) .
  • Catalyst Tuning : Employ Pd(PPh₃)₄ with rigorous degassing to enhance coupling efficiency .
  • Temperature Control : Maintain reflux at 80–90°C for boronation, but reduce to 25°C for esterification to prevent decomposition .

Data Contradiction Example :
Yields vary between 60–90% depending on solvent polarity. Polar aprotic solvents (DMF) may increase reaction rate but risk ester hydrolysis, necessitating a balance .

What strategies resolve discrepancies in NMR data when analyzing substituted indole-boronic esters?

Level : Advanced
Methodological Answer :
Discrepancies often arise from dynamic effects or impurities. Solutions include:

  • Variable Temperature (VT) NMR : Identify rotational barriers in carbamoyl groups (e.g., bis(1-methylethyl)amino) by analyzing coalescence temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., indole H-3 vs. H-4 protons) .
  • Deuterated Solvent Screening : Use DMSO-d₆ instead of CDCl₃ to enhance solubility and sharpen peaks .
    Case Study :
    Broad signals at δ 2.8–3.1 ppm (tert-butyl) in CDCl₃ resolved in DMSO-d₆ due to reduced aggregation .

How does the tert-butyl ester group influence the stability and reactivity of the boronic acid moiety?

Level : Advanced
Methodological Answer :
The tert-butyl ester:

  • Enhances Stability : Protects the boronic acid from oxidation and hydrolysis during storage or reaction .
  • Modulates Reactivity : Steric hindrance slows transesterification but may reduce coupling efficiency in Suzuki reactions. Use Cs₂CO₃ to cleave the ester in situ before cross-coupling .
    Experimental Validation :
    Comparative studies show tert-butyl esters improve shelf-life (6 months at −20°C) vs. methyl esters (1 month) but require harsher conditions for deprotection (e.g., TFA/DCM) .

Table 1: Comparison of Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
BoronationPinacol borane, Pd(dppf)Cl₂, THF, 80°C75–85
EsterificationDiethanolamine resin, THF, 25°C, 12 h85–90
CarbamoylationBis(1-methylethyl)amine, DIPEA, DCM, 0°C70–80
DeprotectionTFA/DCM (1:1), 2 h>95

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